molecular formula C7HBrClF2N B8326333 3-Bromo-2-chloro-4,5-difluorobenzonitrile

3-Bromo-2-chloro-4,5-difluorobenzonitrile

Cat. No. B8326333
M. Wt: 252.44 g/mol
InChI Key: SWPHYWKLKQMBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-4,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7HBrClF2N and its molecular weight is 252.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-chloro-4,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-4,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-2-chloro-4,5-difluorobenzonitrile

Molecular Formula

C7HBrClF2N

Molecular Weight

252.44 g/mol

IUPAC Name

3-bromo-2-chloro-4,5-difluorobenzonitrile

InChI

InChI=1S/C7HBrClF2N/c8-5-6(9)3(2-12)1-4(10)7(5)11/h1H

InChI Key

SWPHYWKLKQMBCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate (35.6 g) was added portionwise during 40 minutes to a solution of cuprous cyanide (18.67 g), potassium cyanide (27.14 g) and sodium carbonate (5.52 g) in water (200 ml) with stirring vigorously at room temperature. After the mixture was stirred for 4.5 hours, benzene (250 ml) was added to the suspension and then the mixture was stirred for 25 minutes. The insoluble materials were collected by filtration, and washed with benzene. The filtrate and washings were combined and washed with water, dried over ahhydrous sodium sulfate and then concentrated. The resulting residue was purified by silica gel chromatography eluting with dichloromethane-n-hexane (1:3) and further recrystallized from n-hexane-dichloromethane to give the title compound (10.9 g) as light yellow needles, mp 71°-72.5° C.
Name
3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
Quantity
35.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
27.14 g
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reactant
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Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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N#[N+]c1cc(F)c(F)c(Br)c1Cl
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